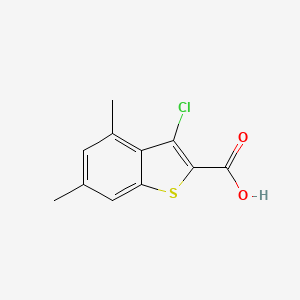

3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid

Description

3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid is a heterocyclic aromatic compound featuring a benzothiophene core substituted with chlorine, methyl groups, and a carboxylic acid moiety. The benzothiophene scaffold is structurally distinct from simple benzene or thiophene derivatives due to its fused-ring system, which imparts unique electronic and steric properties. The chlorine atom at position 3 and methyl groups at positions 4 and 6 likely enhance lipophilicity and influence metabolic stability, while the carboxylic acid group at position 2 enables salt formation or esterification for pharmaceutical or material science applications .

Properties

IUPAC Name |

3-chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO2S/c1-5-3-6(2)8-7(4-5)15-10(9(8)12)11(13)14/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJMNIUBQYMEGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=C2Cl)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid typically involves the chlorination of 4,6-dimethyl-1-benzothiophene-2-carboxylic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride . The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the carboxylic acid group to an alcohol can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetic acid, dichloromethane).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

Substitution: Various substituted benzothiophene derivatives.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Scientific Research Applications

3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The target compound’s key structural features include:

- Benzothiophene core : Enhances rigidity and π-electron delocalization compared to benzene or thiophene.

- Methyl groups : Increase steric bulk and lipophilicity.

- Carboxylic acid : Facilitates hydrogen bonding and ionic interactions.

Comparisons with evidence compounds :

3-Chloro-4,5-difluorobenzoic acid ():

- Contains a benzoic acid backbone with chloro and fluoro substituents.

- Fluorine atoms increase electronegativity and acidity compared to methyl groups.

- Molecular weight: 192.54 g/mol (vs. estimated ~240 g/mol for the target compound).

- Higher polarity due to fluorine may reduce lipophilicity relative to the methylated benzothiophene derivative .

3-Chloro-5-methoxyphenylboronic acid (): Boronic acid functional group enables Suzuki-Miyaura cross-coupling reactions.

Physical and Chemical Properties

Table 1 summarizes molecular weights, substituents, purity, and commercial pricing of select compounds from the evidence:

Key observations :

- The target compound’s molecular weight is expected to exceed 200 g/mol due to the benzothiophene core and additional substituents.

- Methyl groups in the target may elevate cost compared to methoxy- or fluoro-substituted analogs, though pricing data is unavailable in the evidence.

Biological Activity

3-Chloro-4,6-dimethyl-1-benzothiophene-2-carboxylic acid (CDMBCA) is an organic compound with significant potential in biological applications. Its unique structure, characterized by a benzothiophene core with chlorine and carboxylic acid functional groups, suggests diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of CDMBCA, summarizing research findings, case studies, and potential mechanisms of action.

- Molecular Formula : C11H9ClO2S

- Molecular Weight : 240.71 g/mol

- CAS Number : [not provided in sources]

Biological Activity Overview

Research into the biological activity of CDMBCA has primarily focused on its antimicrobial and anticancer properties. The compound's structure is believed to play a critical role in its interaction with biological targets.

Antimicrobial Activity

Studies have demonstrated that CDMBCA exhibits notable antimicrobial activity against various bacterial strains. The presence of chlorine substituents enhances its lipophilicity, facilitating better penetration into bacterial cells.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| E. faecium | 16 µg/mL | Antimicrobial |

| S. aureus | 32 µg/mL | Antimicrobial |

| E. coli | 64 µg/mL | Antimicrobial |

The compound's effectiveness against multidrug-resistant pathogens highlights its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

CDMBCA has also been investigated for its anticancer properties. Research indicates that it can significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal carcinoma cells).

| Cell Line | Viability (%) | p-value |

|---|---|---|

| Caco-2 | 39.8 | <0.001 |

| A549 | 56.9 | 0.0019 |

The anticancer activity appears to be structure-dependent, with specific substitutions on the benzothiophene ring influencing efficacy against different cancer types .

The precise mechanism of action for CDMBCA remains under investigation; however, several hypotheses have been proposed:

- Enzyme Inhibition : CDMBCA may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Cellular Disruption : The compound might disrupt cellular processes by interacting with membrane components or intracellular targets.

- Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in target cells, leading to apoptosis.

These mechanisms are supported by observed increases in reactive oxygen species levels upon treatment with CDMBCA in various studies .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of CDMBCA:

- A study reported that derivatives of benzothiophene compounds, including CDMBCA, showed enhanced antibacterial activity compared to their non-chlorinated counterparts due to increased electrophilicity and reactivity .

- Another research effort focused on the synthesis of novel thiazole derivatives that incorporated CDMBCA as a building block, revealing promising antimicrobial and anticancer properties .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagent/Condition | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | H₂SO₄, 100°C | 65–75 | Acid-sensitive groups require protection |

| Chlorination | Cl₂, FeCl₃ | 80–90 | Excess Cl₂ leads to di-substitution |

| Carboxylation | CO₂, Cu catalyst | 50–60 | Requires high pressure |

Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

- 1H/13C NMR : Assign peaks using DEPT and HSQC to confirm substitution patterns (e.g., methyl groups at 4,6-positions) .

- IR Spectroscopy : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity analysis; ESI-MS detects [M-H]⁻ ions .

Critical Note:

X-ray crystallography (e.g., ) resolves ambiguities in regiochemistry, especially when isomers form during synthesis .

Advanced: How can computational methods like CoMFA guide the optimization of bioactivity in derivatives?

Answer:

Q. Table 2: Substituent Effects on NMDA Receptor Binding (IC₅₀)

| Substituent | IC₅₀ (nM) | Notes |

|---|---|---|

| -Cl | 12 ± 2 | Baseline activity |

| -CF₃ | 8 ± 1 | Improved potency |

| -NH₂ | 25 ± 3 | Reduced due to hydrogen bonding interference |

Advanced: How can researchers resolve contradictions in reported biological activities of derivatives?

Answer:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., pH, temperature) may alter activity. Validate using standardized protocols .

- Metabolic Stability : Derivatives with methyl groups (e.g., 4,6-dimethyl) exhibit longer half-lives in hepatic microsomes, explaining discrepancies in in vivo vs. in vitro studies .

- Structural Confirmation : Re-synthesize disputed compounds and verify structures via X-ray or 2D NMR to rule out isomerization .

Advanced: What strategies improve regioselectivity in electrophilic substitution reactions on the benzothiophene core?

Answer:

- Directing Groups : The 2-carboxylic acid acts as a meta-director, favoring substitution at the 5- or 7-positions. Use protecting groups (e.g., methyl ester) to modulate reactivity .

- Catalytic Systems : Pd(OAc)₂ with phosphine ligands enhances selectivity for C–H functionalization at electron-deficient positions .

Case Study :

Nitration with HNO₃/H₂SO₄ yields 5-nitro derivatives (85% selectivity) due to electron-withdrawing effects of the carboxyl group .

Advanced: How are analogs designed to target specific biological pathways (e.g., antimicrobial vs. CNS applications)?

Answer:

Q. Table 3: Structure-Activity Relationships

| Application | Key Substituent | Biological Outcome |

|---|---|---|

| Antibacterial | 6-OMe, 4-NH₂ | MIC = 2 µg/mL vs. S. aureus |

| Neuroprotective | 3-CF₃, 4,6-diMe | NMDA IC₅₀ = 8 nM |

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Answer:

- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) removes by-products at multi-gram scales .

- Exothermic Reactions : Use jacketed reactors with controlled cooling during chlorination to prevent thermal degradation .

- Catalyst Recovery : Immobilize Pd catalysts on silica to reduce costs and metal leaching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.